molecular formula C7H7FN2O4S B13004520 N-(2-Fluoro-6-nitrophenyl)methanesulfonamide

N-(2-Fluoro-6-nitrophenyl)methanesulfonamide

Cat. No.: B13004520
M. Wt: 234.21 g/mol
InChI Key: MWJQCIAAZIGJER-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C7H7FN2O4S

Molecular Weight

234.21 g/mol

IUPAC Name

N-(2-fluoro-6-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3

InChI Key

MWJQCIAAZIGJER-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(2-Fluoro-6-nitrophenyl)methanesulfonamide has shown promise as an antimicrobial agent. The electron-withdrawing nature of the fluorine and nitro groups enhances its binding affinity to bacterial enzymes, potentially inhibiting their activity. This compound may also exhibit anticancer properties by interfering with folate biosynthesis pathways critical for cancer cell proliferation.

Biological Research

The compound serves as a valuable probe in biological studies, allowing researchers to investigate various metabolic processes. Its reactivity can be utilized to study enzyme mechanisms and cellular interactions.

Case Studies and Research Findings

Recent studies have explored the biological activity and therapeutic potential of halogenated derivatives, including this compound:

  • Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens, suggesting that this compound could also possess similar efficacy.
  • Cancer Research : Investigations into the effects on glycolysis in cancer cells have shown that halogenated derivatives can inhibit key enzymes like hexokinase more effectively than non-halogenated counterparts, indicating potential for targeted cancer therapies.
  • Pharmacokinetics : Modifications at the C-2 position with halogens have been shown to improve stability and uptake, enhancing therapeutic efficacy at lower doses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2-Fluoro-6-nitrophenyl)methanesulfonamide
  • Molecular Formula : C₇H₆FN₂O₄S
  • Molecular Weight : 234.2 g/mol (calculated from )
  • CAS Registry Number : 85482-36-6

Structural Features: This compound consists of a methanesulfonamide group (-SO₂NHCH₃) attached to a fluorinated nitrobenzene ring. The fluorine substituent is located at the ortho position relative to the sulfonamide group, while the nitro group (-NO₂) occupies the para position (relative to fluorine). This arrangement creates a unique electronic and steric profile, influencing its reactivity and physical properties .

Comparison with Structurally Similar Methanesulfonamide Derivatives

Key Structural Analogs

The following compounds share core structural motifs with this compound, differing primarily in substituent positions and functional groups:

Compound Name Substituent Positions/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
N-(4-Fluoro-3-nitrophenyl)methanesulfonamide - Fluorine at para , nitro at meta 234.2 Higher solubility in polar solvents due to nitro group positioning; used in medicinal chemistry intermediates
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide - Chloroacetyl (-COCH₂Cl) group at para 262.7 Reactive towards nucleophiles (e.g., amines); potential for cross-coupling reactions
N-[5-(Chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide - Pyrimidine core with fluorophenyl and chloromethyl substituents 401.9 Exhibits kinase inhibition activity; crystalline structure confirmed via X-ray diffraction
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide - Formyl (-CHO) group on pyrimidine ring 365.4 Intermediate in synthesizing antiviral agents; aldehyde functionality enables further derivatization

Electronic and Steric Effects

  • Nitro Group Positioning :

    • In this compound, the para nitro group exerts a strong electron-withdrawing effect, reducing electron density on the aromatic ring. This enhances electrophilic substitution resistance compared to analogs with nitro groups at meta positions (e.g., N-(4-Fluoro-3-nitrophenyl)methanesulfonamide) .
    • Pyrimidine-based analogs (e.g., ) show reduced aromaticity due to heterocyclic cores, altering reactivity in cross-coupling reactions .
  • In contrast, para-fluorinated pyrimidines () exhibit enhanced π-π stacking in crystal lattices, as observed in X-ray studies .

Physicochemical Properties

  • Pyrimidine analogs () exhibit even lower aqueous solubility due to hydrophobic isopropyl and aryl substituents .
  • Thermal Stability :

    • Methanesulfonamides with electron-withdrawing groups (e.g., nitro, chloro) decompose at higher temperatures (200–250°C) compared to alkyl-substituted derivatives (150–180°C) .

Biological Activity

N-(2-Fluoro-6-nitrophenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a nitrophenyl moiety with a fluorine substitution. This structural configuration contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine and nitro groups enhances its binding affinity to various enzymes and receptors, potentially leading to:

  • Inhibition of Bacterial Enzymes : As an antimicrobial agent, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Anticancer Properties : Preliminary studies suggest that it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. It acts by inhibiting bacterial growth through various mechanisms, including enzyme inhibition that is crucial for bacterial survival.

Anticancer Activity

Studies have shown that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has been evaluated for its effectiveness against breast cancer and leukemia cells, demonstrating significant growth inhibition at micromolar concentrations .

Table 1: Summary of Biological Activities

Activity Target/Cell Line IC50 Value (μM) Mechanism
AntimicrobialVarious Bacterial StrainsNot specifiedInhibition of cell wall synthesis
AnticancerCOLO 205 (Colorectal Cancer)0.11Induction of apoptosis
Breast Cancer Cell Lines>10Inhibition of growth

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound has been assessed through various studies, indicating:

  • Absorption : Moderate absorption characteristics with potential limitations in crossing the blood-brain barrier (BBB).
  • Distribution : Favorable volume of distribution suggests effective systemic delivery but limited CNS penetration .
  • Metabolism : Evaluations against cytochrome P450 enzymes indicate activity against CYP3A4, among others, which is critical for drug metabolism .

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